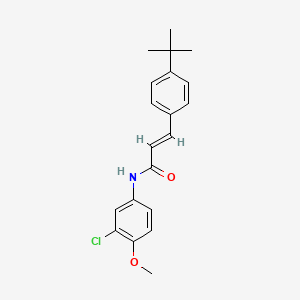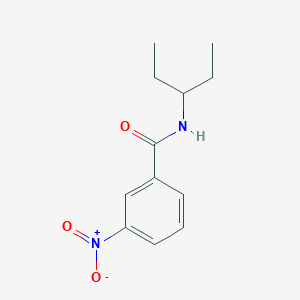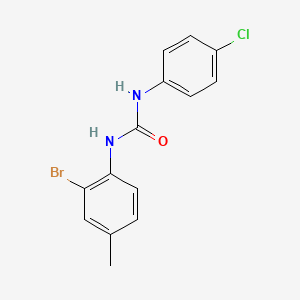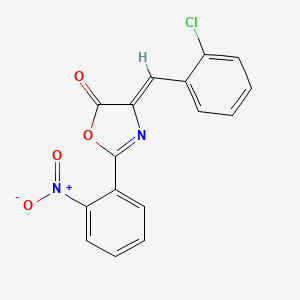![molecular formula C14H15N3O2S B5797387 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as ACPA, is a chemical compound that has attracted significant attention from the scientific community in recent years. ACPA has been found to possess a range of potential therapeutic applications, particularly in the field of neuroscience. In
作用機序
The mechanism of action of 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves its interaction with the CB1 receptor. This compound acts as a selective agonist for this receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of a range of physiological processes, including the release of neurotransmitters and the regulation of ion channels.
Biochemical and Physiological Effects
Research has shown that this compound has a range of biochemical and physiological effects. These include the modulation of pain sensation, appetite regulation, and mood. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Research has also shown that this compound can modulate the release of neurotransmitters, such as dopamine and glutamate.
実験室実験の利点と制限
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has a number of advantages for use in lab experiments. It is a selective agonist for the CB1 receptor, which allows for the precise modulation of this receptor. This compound is also relatively stable and can be easily synthesized. However, there are some limitations to the use of this compound in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other cannabinoids or neurotransmitters.
将来の方向性
There are a number of future directions for research on 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. These include the development of more selective agonists for the CB1 receptor, as well as the exploration of this compound's potential applications in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to explore the potential side effects of this compound and its safety for use in humans.
合成法
The synthesis of 3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-bromoacetophenone with hydrazine hydrate to form 2-phenylhydrazine. This is then reacted with ethyl acetoacetate to form 2-phenyl-3-oxobutanoic acid ethyl ester. The final step involves the reaction of this compound with thiosemicarbazide to form this compound.
科学的研究の応用
3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been found to have a range of potential therapeutic applications, particularly in the field of neuroscience. Research has shown that this compound can act as a selective agonist for the cannabinoid receptor type 1 (CB1), which is involved in a range of physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[1-(carbamothioylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-14(20)16-17-11(7-9-13(18)19)6-8-12(17)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,18,19)(H3,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFZWZGRAXZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=S)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)

![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)


![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)

